molecular formula C25H43N4O9PS B8257362 TCEP-biotin

TCEP-biotin

Cat. No.: B8257362
M. Wt: 606.7 g/mol
InChI Key: PMEDGEBIWBYIRE-JXQFQVJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCEP-biotin, also known as Tris(2-carboxyethyl)phosphine-biotin, is a biotinylated form of the reducing agent Tris(2-carboxyethyl)phosphine. This compound is widely used in biochemical and molecular biology research due to its ability to reduce disulfide bonds in proteins and other molecules. The biotin moiety allows for easy detection and immobilization of the reduced proteins through interaction with streptavidin or avidin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCEP-biotin involves the conjugation of Tris(2-carboxyethyl)phosphine with biotin. The reaction typically occurs in aqueous solutions, where Tris(2-carboxyethyl)phosphine is reacted with a biotin derivative under mild conditions to form the biotinylated product. The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: TCEP-biotin primarily undergoes reduction reactions due to the presence of the Tris(2-carboxyethyl)phosphine moiety. It is highly effective in reducing disulfide bonds in proteins and other molecules.

Common Reagents and Conditions:

    Reduction Reactions: this compound is used in aqueous buffers at various pH levels, typically ranging from pH 1.5 to 9.0. It is stable in acidic, neutral, and basic conditions.

    Major Products: The major products of the reduction reactions are the reduced thiol groups in proteins or other molecules.

Scientific Research Applications

TCEP-biotin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.

    Biology: this compound is used in protein biochemistry for the reduction of disulfide bonds in proteins, facilitating the study of protein structure and function.

    Medicine: It is used in the development of diagnostic assays and therapeutic applications, particularly in the detection and isolation of specific proteins.

    Industry: this compound is used in the production of biotinylated proteins and other biomolecules for various industrial applications.

Mechanism of Action

The mechanism of action of TCEP-biotin involves the reduction of disulfide bonds in proteins and other molecules. The Tris(2-carboxyethyl)phosphine moiety acts as a reducing agent, breaking the disulfide bonds and forming thiol groups. The biotin moiety allows for the detection and immobilization of the reduced proteins through interaction with streptavidin or avidin.

Comparison with Similar Compounds

    Dithiothreitol (DTT): Another reducing agent commonly used in biochemical research. Unlike TCEP-biotin, DTT has a strong odor and is less stable in aqueous solutions.

    β-Mercaptoethanol: A reducing agent with a strong odor and lower stability compared to this compound.

    Tris(2-carboxyethyl)phosphine (TCEP): The non-biotinylated form of this compound, used for similar applications but without the biotin moiety for detection and immobilization.

Uniqueness of this compound: this compound is unique due to its combination of reducing properties and biotinylation, allowing for both reduction of disulfide bonds and easy detection/immobilization of the reduced proteins. This dual functionality makes it highly valuable in various research and industrial applications.

Properties

IUPAC Name

3-[[3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-(2-carboxyethyl)phosphanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43N4O9PS/c30-20(4-2-1-3-19-24-18(17-40-19)28-25(36)29-24)26-8-10-37-12-13-38-11-9-27-21(31)5-14-39(15-6-22(32)33)16-7-23(34)35/h18-19,24H,1-17H2,(H,26,30)(H,27,31)(H,32,33)(H,34,35)(H2,28,29,36)/t18-,19-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEDGEBIWBYIRE-JXQFQVJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCP(CCC(=O)O)CCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCP(CCC(=O)O)CCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N4O9PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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